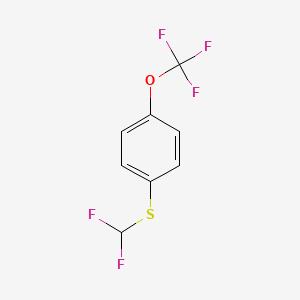
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide is an organofluorine compound that contains both difluoromethyl and trifluoromethoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 4-(trifluoromethoxy)phenyl sulphide typically involves the introduction of the difluoromethyl and trifluoromethoxy groups onto a phenyl ring. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, the reaction of 4-(trifluoromethoxy)phenyl thiol with difluoromethylating agents under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphide group to a thiol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of difluoromethyl 4-(trifluoromethoxy)phenyl sulphide involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethyl phenyl sulphide: Lacks the trifluoromethoxy group, resulting in different chemical properties.
Trifluoromethoxy phenyl sulphide: Lacks the difluoromethyl group, affecting its reactivity and applications.
Phenyl sulphide: Does not contain any fluorine atoms, leading to significantly different behavior in chemical reactions.
Uniqueness
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H5F5OS |
|---|---|
Peso molecular |
244.18 g/mol |
Nombre IUPAC |
1-(difluoromethylsulfanyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5OS/c9-7(10)15-6-3-1-5(2-4-6)14-8(11,12)13/h1-4,7H |
Clave InChI |
MAHKXKZECTXGCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(F)(F)F)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



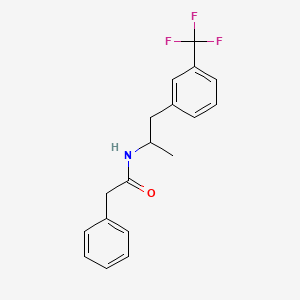
![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)

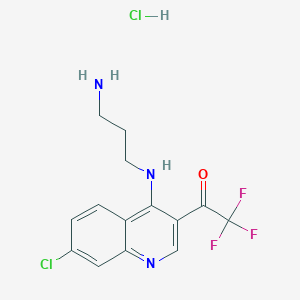
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)
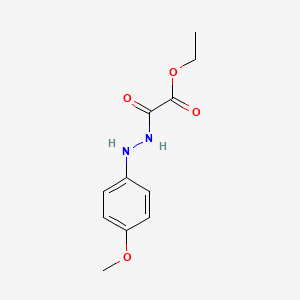
![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)
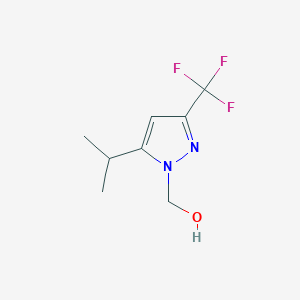

![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13429161.png)
